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An In-Depth Technical Guide to 4-(Dimethylamino)-2-hydroxybenzoic Acid: Properties,

Synthesis, and Applications

Authored by a Senior Application Scientist
Foreword: This guide is intended for researchers, medicinal chemists, and professionals in

drug development. It moves beyond a simple recitation of data, offering a synthesized

understanding of 4-(Dimethylamino)-2-hydroxybenzoic acid. The narrative is structured to

provide not just the "what" but the "why"—elucidating the causal relationships between the

molecule's structure, its chemical behavior, and its utility in a laboratory and developmental

context.

Core Molecular Profile and Physicochemical
Properties
4-(Dimethylamino)-2-hydroxybenzoic acid, also known as 4-(Dimethylamino)salicylic acid, is

a substituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core with

a hydroxyl group at position 2 and a dimethylamino group at position 4. This specific

arrangement of electron-donating groups (hydroxyl and dimethylamino) and an electron-

withdrawing group (carboxylic acid) imparts a unique set of properties that make it a valuable

intermediate in organic synthesis and a subject of interest in pharmaceutical research.[1]
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The presence of both acidic (carboxylic acid, phenol) and basic (tertiary amine) functional

groups suggests amphoteric behavior and significant potential for intramolecular and

intermolecular hydrogen bonding, which governs its solubility and crystalline structure.

Table 1: Key Physicochemical Properties

Property Value Source(s)

IUPAC Name
4-(dimethylamino)-2-
hydroxybenzoic acid

[2][3]

Synonyms

4-(Dimethylamino)salicylic

acid, p-N,N-

dimethylaminosalicylic acid

[1][2]

CAS Number 23050-91-1 [1][2][3]

Molecular Formula C₉H₁₁NO₃ [1][2][3]

Molecular Weight 181.19 g/mol [2]

Appearance

White to off-white crystalline

solid (typical for similar

compounds)

[4]

Exact Mass 181.0739 g/mol [2]

Solubility

Soluble in polar organic

solvents.[1] The parent

compound, 4-hydroxybenzoic

acid, is soluble in alcohol,

ether, and acetone, and

sparingly soluble in water.[5][6]

| Topological Polar Surface Area | 60.8 Å² |[2] |

Spectroscopic and Structural Elucidation
The unambiguous identification of 4-(Dimethylamino)-2-hydroxybenzoic acid relies on a

combination of spectroscopic techniques. Each method provides a unique piece of the
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structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons, the N-methyl protons, and the acidic protons of the hydroxyl and carboxylic acid

groups. The aromatic region would display a characteristic splitting pattern influenced by the

substitution. The two methyl groups on the nitrogen will appear as a singlet, likely around 3.0

ppm. The acidic protons (OH and COOH) will be broad singlets with chemical shifts highly

dependent on the solvent and concentration.

¹³C NMR: The carbon NMR would reveal nine distinct carbon signals. The carbonyl carbon of

the carboxylic acid will be the most downfield signal (typically >170 ppm). The aromatic

carbons will appear in the 100-160 ppm range, with their specific shifts influenced by the

electronic effects of the substituents. The N-methyl carbons will be visible as a single peak in

the aliphatic region (around 40 ppm).

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide fragmentation patterns for

structural confirmation. The electron ionization (EI) mass spectrum would show a molecular ion

peak (M⁺) at m/z 181.[2]

Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups.

O-H Stretch: A broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the

hydrogen-bonded carboxylic acid hydroxyl group, which will overlap with the phenolic O-H

stretch.

C=O Stretch: A strong, sharp peak corresponding to the carbonyl of the carboxylic acid

should appear around 1670-1700 cm⁻¹.

C-N Stretch: A peak in the 1250-1350 cm⁻¹ region is characteristic of the aryl-amine C-N

bond.
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C=C Stretch: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹

range.

Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 4-(substituted)-2-hydroxybenzoic acids often involves modifications of the

Kolbe-Schmitt reaction or related carboxylation methods. A plausible route for 4-
(Dimethylamino)-2-hydroxybenzoic acid starts from 3-dimethylaminophenol.

Carboxylation of 3-Dimethylaminophenol: This is analogous to the synthesis of 4-

aminosalicylic acid from m-aminophenol.[7] The phenoxide, generated by treating 3-

dimethylaminophenol with a strong base (e.g., potassium carbonate), is heated under a high

pressure of carbon dioxide. The electrophilic CO₂ attacks the electron-rich aromatic ring, with

carboxylation occurring preferentially at the position ortho to the powerful activating hydroxyl

group.

Core Reactivity Principles
The chemical behavior is dictated by the interplay of its three functional groups.
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Reactivity of 4-(Dimethylamino)-2-hydroxybenzoic Acid

Functional Groups
Electronic Effects & Reactivity

Aromatic Ring

Typical Reactions

Undergoes...
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+R, +I effect
(Strong Activator)
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-R, -I effect
(Moderate Deactivator)

Esterification,
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Directs Electrophilic
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Directs Electrophilic
Substitution (meta)

Click to download full resolution via product page

Caption: Electronic effects governing the reactivity of the aromatic core.

Aromatic Ring: The dimethylamino and hydroxyl groups are strong activating, ortho-, para-

directing groups due to resonance (+R effect). The carboxylic acid is a deactivating, meta-

directing group (-R effect). The net effect is a highly activated aromatic ring, making it

susceptible to electrophilic aromatic substitution reactions like halogenation and nitration.

The positions ortho and para to the powerful activating groups are the most nucleophilic.

Carboxylic Acid: This group can undergo standard reactions such as esterification (e.g., with

an alcohol under acidic conditions) and amide bond formation (e.g., via an acyl chloride

intermediate).
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Phenolic Hydroxyl: The hydroxyl group can be alkylated to form ethers or acylated to form

esters. Its acidity also allows it to form salts with bases.

Applications in Research and Drug Development
The unique substitution pattern of 4-(Dimethylamino)-2-hydroxybenzoic acid makes it a

valuable building block for more complex molecular architectures.[1]

Scaffold for Bioactive Molecules: In drug discovery, salicylic acid derivatives are well-known

for their anti-inflammatory properties.[8] The introduction of the dimethylamino group

modulates the electronic properties and lipophilicity of the molecule, which can be leveraged

to tune binding affinity for biological targets, improve pharmacokinetic profiles (ADME), or

explore new biological activities.

Precursor for Dyes and Ligands: The electron-rich nature of the ring and the presence of

coordinating groups (hydroxyl, carboxylate) make it a candidate precursor for synthesizing

dyes or ligands for coordination chemistry.[9]

Potential as a MALDI Matrix: Matrix-Assisted Laser Desorption/Ionization (MALDI) mass

spectrometry is a key technique for analyzing large biomolecules like proteins and peptides.

The "matrix" is a small organic molecule that co-crystallizes with the analyte and absorbs the

laser energy, facilitating soft ionization. Dihydroxybenzoic acid (DHB) is a common MALDI

matrix.[10][11] While 4-(Dimethylamino)-2-hydroxybenzoic acid is not a conventional

matrix, its structural similarity to DHB and other hydroxybenzoic acids suggests it could be

investigated for this purpose, particularly for analytes with specific hydrophobicity or

chemical properties. The dimethylamino group could enhance its UV absorption at specific

laser wavelengths (e.g., 337 nm) and alter co-crystallization properties.[12][13]

Experimental Protocol: MALDI-MS Sample
Preparation
This protocol provides a self-validating, field-proven methodology for using a hydroxybenzoic

acid-type compound as a MALDI matrix. The key to success is achieving a homogenous co-

crystallization of the matrix and analyte.

Step-by-Step Methodology
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Matrix Solution Preparation (10 mg/mL):

Rationale: A saturated or near-saturated solution is required to ensure rapid and uniform

crystal formation upon solvent evaporation.

Procedure: a. Weigh 10 mg of 4-(Dimethylamino)-2-hydroxybenzoic acid into a 1.5 mL

microcentrifuge tube. b. Add 1 mL of a solvent mixture, typically 50:50 (v/v) acetonitrile and

water, containing 0.1% trifluoroacetic acid (TFA). The acetonitrile promotes solubility of the

organic matrix, the water dissolves the analyte, and the TFA aids in analyte ionization

(protonation). c. Vortex thoroughly for 1-2 minutes to ensure complete dissolution. If

saturation is reached, centrifuge briefly and use the supernatant. The solution should be

prepared fresh daily.[10]

Analyte Preparation:

Rationale: The analyte should be at a concentration suitable for detection (typically low

picomole to femtomole range on the target).

Procedure: Dissolve the peptide or protein sample in 0.1% TFA in water to a final

concentration of approximately 1-10 pmol/µL.

Sample Spotting (Dried-Droplet Method):

Rationale: This is the most common method for achieving co-crystallization. The goal is to

create a "sweet spot" of fine, homogenous crystals.

Procedure: a. Pipette 0.5–1.0 µL of the analyte solution onto the MALDI target plate. b.

Immediately add 0.5–1.0 µL of the matrix solution to the analyte droplet on the target. c.

Gently mix the droplet by pipetting up and down a few times. d. Allow the droplet to air-dry

completely at room temperature. This may take several minutes. A characteristic

crystalline ring often forms, with the best signals frequently found at the rim of the spot.[11]

Data Acquisition:

Rationale: The laser is fired at the crystalline spot, and the instrument analyzes the time-

of-flight of the desorbed, ionized molecules.
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Procedure: a. Load the target plate into the MALDI-TOF mass spectrometer. b. Calibrate

the instrument using a standard of known mass. c. Acquire spectra by firing the laser

across different areas of the crystalline spot to find the region yielding the highest signal

intensity and resolution.

Preparation

Sample Spotting

Analysis

Prepare Matrix Solution
(10 mg/mL in 50:50 ACN/H₂O + 0.1% TFA)

Add 0.5 µL Matrix to Analyte Droplet

Prepare Analyte Solution
(1-10 pmol/µL in 0.1% TFA)

Pipette 0.5 µL Analyte onto Target

Mix Gently on Target

Air-Dry to Co-crystallize

Load Target into Mass Spectrometer

Acquire Mass Spectrum
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Caption: Workflow for MALDI-MS sample preparation and analysis.

Safety, Handling, and Storage
As a prudent laboratory practice, 4-(Dimethylamino)-2-hydroxybenzoic acid should be

handled with care, assuming it may have uninvestigated toxicological properties.[14]

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety

goggles, a lab coat, and chemical-resistant gloves.[15][16]

Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood.[15][16]

Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away

from incompatible materials such as strong oxidizing agents.

First Aid:

Skin Contact: Immediately wash with plenty of soap and water.[14]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing.[16]

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[14]

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[16]

Conclusion
4-(Dimethylamino)-2-hydroxybenzoic acid is a multifaceted chemical compound whose

value lies in the strategic placement of its functional groups. Its activated aromatic system,

coupled with the reactive handles of its carboxylic acid and hydroxyl moieties, establishes it as

a versatile platform for synthetic chemistry. For researchers in drug development, it represents

a tunable scaffold for creating novel bioactive agents. While its application as a primary MALDI

matrix is still exploratory, its structural characteristics warrant investigation. Proper
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understanding of its properties, reactivity, and handling is paramount to safely and effectively

harnessing its potential in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1605011#4-dimethylamino-2-hydroxybenzoic-acid-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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